
Erythromycin
Overview
Description
Erythromycin is a macrolide antibiotic that was first discovered in 1952This compound is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, chlamydia infections, pelvic inflammatory disease, and syphilis . It works by inhibiting bacterial protein synthesis, thereby preventing the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation process involves growing the bacterium in a nutrient-rich medium, which leads to the production of this compound. The compound is then extracted and purified through various chemical processes .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using fermentation tanks. The fermentation process is carefully controlled to optimize the yield of this compound. After fermentation, the compound is extracted using solvents and purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to produce derivatives with improved pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as azithromycin, clarithromycin, and roxithromycin. These derivatives have been developed to overcome some of the limitations of this compound, such as poor stability in acidic conditions .
Scientific Research Applications
Clinical Applications
Erythromycin is primarily used to treat a variety of bacterial infections. Its spectrum of activity includes both gram-positive and some gram-negative bacteria. Below is a detailed table summarizing its approved uses:
Long-term Effects on Pulmonary Health
A study published in JAMA examined the long-term effects of low-dose this compound on patients with pulmonary conditions. The results indicated that this compound significantly reduced the rate of pulmonary exacerbations and sputum production in patients with chronic lung diseases, particularly those infected with Pseudomonas aeruginosa .
Ototoxicity Concerns
Research has also highlighted potential ototoxic effects associated with this compound. A prospective study found that high doses (4 g/day) were linked to symptomatic ototoxicity, including tinnitus and hearing loss, suggesting a need for careful monitoring at elevated dosages .
Antimicrobial Resistance Trends
Emerging data indicate a concerning rise in this compound resistance among certain bacterial strains. A recent study reported a 76% resistance rate among invasive Group A Streptococcus isolates, underscoring the need for ongoing surveillance . This trend poses challenges for effective treatment options and necessitates alternative therapeutic strategies.
This compound in Pediatric Patients
A notable case study involved the use of this compound to treat a severe respiratory infection in a pediatric patient with penicillin allergy. The patient showed significant improvement within 48 hours, demonstrating this compound's efficacy as an alternative treatment option .
This compound for Acne Treatment
In dermatology, this compound's combination with benzoyl peroxide has been shown to reduce acne lesions significantly compared to monotherapy with either agent alone. This combination therapy is particularly beneficial for patients who are intolerant to other systemic treatments .
Mechanism of Action
Erythromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the elongation of the peptide chain, effectively halting bacterial growth. The primary molecular target of this compound is the bacterial ribosome, and its mechanism of action involves blocking the exit tunnel through which newly synthesized proteins pass .
Comparison with Similar Compounds
Azithromycin: Known for its extended half-life and improved tissue penetration.
Clarithromycin: Noted for its enhanced activity against certain bacterial strains and improved acid stability.
Roxithromycin: Developed to provide better gastrointestinal tolerance and a longer half-life compared to erythromycin.
This compound remains a valuable antibiotic due to its broad spectrum of activity and its role as a precursor for the development of other macrolide antibiotics.
Biological Activity
Erythromycin, a macrolide antibiotic discovered in 1952, is widely recognized for its efficacy against a variety of bacterial infections. Its biological activity primarily revolves around its ability to inhibit protein synthesis in susceptible bacteria, making it a crucial agent in treating infections caused by gram-positive bacteria and some gram-negative bacteria. This article delves into the mechanisms, clinical applications, and research findings surrounding this compound's biological activity.
This compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding inhibits the translocation step during protein synthesis, effectively halting bacterial growth without directly killing the bacteria (bacteriostatic action) . The specific interactions can be summarized as follows:
- Target : 50S ribosomal subunit
- Action : Inhibition of protein synthesis
- Effect : Bacteriostatic (prevents growth rather than killing)
Antimicrobial Spectrum
This compound is active against a range of microorganisms:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Neisseria, Bordetella, Campylobacter
- Other pathogens : Treponema, Chlamydia
The antibiotic is particularly effective against respiratory pathogens and has been used in the treatment of conditions such as bronchitis and pneumonia.
Clinical Applications
This compound has been employed in various clinical settings. Notable studies and findings include:
- Acute Bronchitis Treatment :
- Pertussis Prophylaxis :
- Infantile Hypertrophic Pyloric Stenosis (IHPS) :
Resistance Patterns
Resistance to this compound has become a growing concern. Mechanisms include:
- Methylation of adenine residues in the 23S rRNA leading to reduced binding affinity.
- Efflux pumps that expel the antibiotic from bacterial cells.
- Enzymatic degradation through hydrolysis .
These resistance mechanisms highlight the need for ongoing surveillance and research into alternative therapies.
Case Study 1: this compound in Tuberculosis Treatment
A study presented at a conference highlighted the use of this compound as an adjunctive treatment for drug-sensitive and multi-drug resistant tuberculosis. The results indicated that this compound could enhance treatment outcomes when combined with standard anti-tubercular therapies .
Case Study 2: this compound vs. Placebo in Respiratory Infections
In a randomized controlled trial involving 63 adults with acute bronchitis, those treated with this compound reported significantly better outcomes regarding cough and sputum production compared to the placebo group (P < .05) .
Summary of Findings
The following table summarizes key findings related to this compound's biological activity:
Q & A
Basic Research Questions
Q. What experimental designs are optimal for screening and optimizing erythromycin production in microbial fermentation?
- Methodological Answer : Fractional factorial design (FFD) is first employed to identify significant variables (e.g., ZnSO₄, citric acid, threonine) affecting this compound yield. Subsequent optimization uses Box-Behnken design (BBD) under response surface methodology (RSM) to model interactions and predict optimal concentrations. For example, BBD with three variables (ZnSO₄: 0.04 g/L, citric acid: 0.24 g/L, threonine: 0.42 g/L) achieved a 96.63% fit (R²) to experimental data .
Q. How are physiological parameters like oxygen uptake rate (OUR) utilized to monitor this compound biosynthesis?
- Methodological Answer : OUR, measured via online bioreactor sensors, correlates with metabolic activity. A decline in OUR after 46 hours signals the transition from growth phase to secondary metabolite production. Feeding critical nutrients at this stage enhances this compound yield by 11.7% (10,622 U/mL vs. control) by sustaining biosynthesis flux .
Q. What analytical methods validate this compound yield and purity in fermentation studies?
- Methodological Answer : Fermentation broth is analyzed via (1) colorimetric assays (498 nm absorbance after extraction with butyl acetate and sulfuric acid) and (2) bioassays (Chinese Pharmacopoeia disk diffusion method). Triplicate sampling and ANOVA ensure statistical rigor .
Advanced Research Questions
Q. How do contradictory results in this compound optimization studies arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from variable interactions (e.g., ZnSO₄-citric acid synergy) or non-linear responses. Use ANOVA to identify significant terms (e.g., P < 0.05 for X₁X₂ interaction in BBD) and ridge analysis to refine optimal levels. For instance, ridge analysis in SAS resolved conflicting data by identifying a maximum yield at coded levels (0.948, -0.302, 0.093) .
Q. What molecular mechanisms underlie this compound’s interaction with cytochrome P450 3A4 (CYP3A4), and how does this affect drug metabolism studies?
- Methodological Answer : X-ray crystallography reveals CYP3A4 undergoes conformational changes (80% active site volume increase) upon binding this compound, enabling multi-modal interactions. This flexibility explains atypical kinetics and drug-drug interactions. Computational modeling must integrate experimental structures to avoid misinterpreting binding affinities .
Q. How can metabolic flux analysis improve this compound production in scale-up bioreactors?
- Methodological Answer : Coupling OUR with carbon evolution rate (CER) and respiratory quotient (RQ) provides real-time metabolic flux data. For example, maintaining dissolved oxygen (DO) >30% saturation via stirrer speed adjustments prevents oxygen limitation, while dynamic feeding of ZnSO₄ and threonine at critical OUR thresholds maximizes yield .
Q. What statistical frameworks ensure robust hypothesis formulation in this compound resistance studies?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- PICO : In S. erythraea (Population), how does this compound resistance (Intervention) compare to ribosomal mutation (Comparison) in altering translational accuracy (Outcome)? .
Q. Data Analysis & Validation
Q. How should researchers address variability in this compound yield data across experimental replicates?
- Methodological Answer : Use triplicate sampling with standard deviation reporting. For outliers, apply Grubbs’ test (α = 0.05). In RSM studies, lack-of-fit tests and adjusted R² (e.g., 90.56% in BBD) distinguish model error from experimental noise .
Q. What role does ridge analysis play in optimizing non-linear this compound production models?
- Methodological Answer : Ridge analysis in SAS identifies maxima in quadratic models where traditional gradient methods fail. For example, it resolved saddle points in BBD data, confirming optimal ZnSO₄ levels (0.039 g/L) despite conflicting interaction terms .
Q. Experimental Design Pitfalls
Q. Why might feeding strategies based on OUR fail to improve this compound yield in certain bioreactor setups?
- Methodological Answer : Failure often stems from improper DO control (<30% saturation) or delayed nutrient feeding. Calibrate sensors pre-experiment and validate OUR trends with offline biomass (PMV) measurements. Suboptimal threonine concentration (e.g., >0.42 g/L) can also inhibit biosynthesis .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-RWJQBGPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022991 | |
Record name | Erythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythromycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L | |
Record name | Erythromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00199 | |
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Record name | Erythromycin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
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Record name | Erythromycin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities., Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH., ... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/, Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide. | |
Record name | Erythromycin | |
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Record name | Erythromycin | |
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Color/Form |
Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |
CAS No. |
114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 | |
Record name | Erythromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |
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Record name | Erythromycin [USP:INN:BAN:JAN] | |
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Record name | N-Methylerythromycin A | |
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Record name | Erythromycin | |
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Record name | Erythromycin | |
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Melting Point |
133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ | |
Record name | Erythromycin | |
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Record name | Erythromycin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.